Echistatin

描述

属性

IUPAC Name |

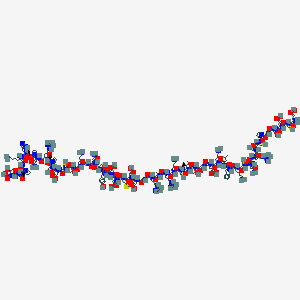

(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBBKEHLEPNMMF-SSUNCQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C217H349N71O74S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5425 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129038-42-2 | |

| Record name | Echistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Echistatin's Mechanism of Action on Integrin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the interaction of echistatin with integrin receptors. This compound, a disintegrin found in the venom of the saw-scaled viper (Echis carinatus), is a potent antagonist of several integrins and has been extensively studied for its anti-platelet, anti-cancer, and anti-angiogenic properties. This document details its binding kinetics, specificity, and the subsequent effects on intracellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism: High-Affinity Binding to the RGD Recognition Site

This compound is a 49-amino acid polypeptide characterized by the presence of a conserved Arg-Gly-Asp (RGD) sequence within a flexible loop.[1][2] This RGD motif is the primary recognition site for a subset of integrins, including αvβ3, αIIbβ3, and α5β1.[3][4] The binding of this compound to these integrins is of high affinity and can be irreversible, effectively blocking the binding of natural ligands such as fibrinogen, fibronectin, and vitronectin.[5] This competitive inhibition forms the basis of this compound's potent biological activities.

The interaction is not solely dependent on the RGD motif. The C-terminal region of this compound plays a crucial role in modulating its binding affinity and specificity.[1][4] Studies have shown that truncation of the C-terminal tail significantly reduces the inhibitory activity of this compound across various integrins.[1][6] Specifically, the C-terminal tail may act in synergy with the RGD loop to stabilize the bound conformation and enhance the interaction with the integrin heterodimer.[1] Molecular docking studies suggest that residues in the C-terminus can form hydrogen bonds with the β subunit of the integrin, further strengthening the binding.[1]

Quantitative Analysis of this compound-Integrin Interactions

The potency of this compound's inhibitory action has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its efficacy and selectivity.

| Parameter | Integrin Subtype | Cell Line/System | Ligand | Value | Reference |

| IC50 | αIIbβ3 | CHO cells | Fibrinogen | 51.5 nM | [1] |

| αvβ3 | - | - | - | - | |

| αvβ5 | - | - | - | - | |

| α5β1 | K562 cells | Fibronectin | 132.6 nM | [1] | |

| IC50 (Platelet Aggregation) | αIIbβ3 | Human Platelets | ADP | 30 - 33 nM | [7][8] |

| IC50 (Cell Migration) | - | A375 (melanoma) | - | 1.5 nM | [1][9] |

| - | U373MG (glioblastoma) | - | 5.7 nM | [1][9] | |

| - | Panc-1 (pancreatic) | - | 154.5 nM | [1][9] | |

| IC50 (HUVEC Proliferation) | - | HUVECs | VEGF | 103.2 nM | [1][9] |

| Kd | αvβ3 | Purified human placenta | - | 0.5 nM |

Table 1: Quantitative data on this compound's inhibitory activity.

Downstream Signaling Consequences of this compound Binding

By blocking the engagement of integrins with their natural ligands, this compound disrupts the downstream signaling cascades that regulate crucial cellular functions. Integrin-mediated signaling is complex and context-dependent, but some key pathways affected by this compound have been elucidated.

Upon ligand binding, integrins cluster and recruit a host of signaling and adaptor proteins to the cell membrane, forming focal adhesions. This initiates signaling cascades involving Focal Adhesion Kinase (FAK) and Src family kinases. The activation of FAK leads to the recruitment of other proteins like Grb2 and SOS, which in turn can activate the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation, survival, and migration.

This compound's inhibition of ligand binding prevents the initial activation of FAK. This leads to a downstream suppression of the MAPK/ERK pathway, contributing to its anti-proliferative and anti-migratory effects observed in cancer cells and endothelial cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound.

Integrin Binding Assay (Solid-Phase)

This assay quantifies the binding of this compound to a specific integrin receptor.

Materials:

-

Purified integrin receptor (e.g., αvβ3)

-

This compound (and radiolabeled or biotinylated this compound for detection)

-

High-binding 96-well microplates

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Binding buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

-

Detection reagent (e.g., streptavidin-HRP for biotinylated this compound, or scintillation counter for radiolabeled this compound)

-

Substrate for HRP (if applicable)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Binding: Add varying concentrations of labeled this compound to the wells. For competition assays, add a fixed concentration of labeled this compound along with increasing concentrations of unlabeled this compound or other competitors. Incubate for 2-3 hours at room temperature.

-

Washing: Wash the wells multiple times with binding buffer to remove unbound this compound.

-

Detection: Add the appropriate detection reagent (e.g., streptavidin-HRP followed by substrate).

-

Quantification: Measure the signal (absorbance or radioactivity) using a plate reader. The data is then used to calculate binding affinity (Kd).

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit cell attachment to an extracellular matrix (ECM) protein-coated surface.

Materials:

-

Cell line expressing the target integrin (e.g., CHO cells expressing αIIbβ3)

-

ECM protein (e.g., fibrinogen, fibronectin)

-

This compound

-

96-well tissue culture plates

-

Cell culture medium

-

Crystal Violet stain or a fluorescent dye (e.g., Calcein-AM)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with an ECM protein and incubate.

-

Blocking: Block non-specific sites with BSA.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of this compound.

-

Adhesion: Add the cell-echistatin mixture to the coated wells and incubate to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Staining: Stain the remaining adherent cells with Crystal Violet or a fluorescent dye.

-

Quantification: Solubilize the Crystal Violet and measure the absorbance, or measure the fluorescence, using a plate reader. The percentage of inhibition is calculated relative to the control (no this compound).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cells.

Materials:

-

Adherent cell line (e.g., A375 melanoma cells)

-

This compound

-

6-well or 12-well tissue culture plates

-

Pipette tip or cell scraper

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing different concentrations of this compound. A control well with no this compound should be included.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the area of the scratch at each time point. The rate of wound closure is used to quantify cell migration and the inhibitory effect of this compound.

Conclusion

This compound serves as a powerful tool for studying integrin biology and as a lead compound for the development of therapeutics targeting integrin-mediated pathologies. Its mechanism of action is centered on the high-affinity, RGD-dependent, and C-terminus-assisted binding to specific integrin receptors. This interaction competitively inhibits the binding of natural ligands, thereby disrupting downstream signaling pathways that control cell adhesion, migration, proliferation, and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the multifaceted roles of this compound and other disintegrins in health and disease.

References

- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Echistatin from Echis carinatus Venom: A Technical Guide to its Discovery, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echistatin, a potent polypeptide inhibitor of platelet aggregation, was first isolated from the venom of the saw-scaled viper, Echis carinatus.[1][2] This technical guide provides an in-depth overview of the discovery, biochemical properties, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of key quantitative data, and visualizations of its inhibitory signaling pathway and experimental workflow. This compound's ability to potently antagonize integrin receptors has made it a valuable tool in hematology and a model for the development of anti-thrombotic drugs.[3][4]

Discovery and Origin

This compound was discovered in 1988 by researchers at Merck Sharp & Dohme Research Laboratories.[1] It was identified as a 49-residue protein from the venom of Echis carinatus that strongly inhibits platelet aggregation.[1] The purification process involved a multi-step chromatographic approach to isolate the homogenous polypeptide.[1] this compound is classified as a disintegrin, a family of small, cysteine-rich proteins found in viper venoms that interfere with cellular adhesion processes by targeting integrins.[5]

Biochemical Properties and Structure

This compound is a single-chain polypeptide with a molecular weight of approximately 5400 Daltons (5.4 kDa) and an isoelectric point of 8.3.[1][6] Its primary structure consists of 49 amino acids, with a notable abundance of cysteine, which accounts for 8 of the 49 residues.[1] These cysteine residues form four disulfide bonds, which are crucial for its biological activity; reduction of these bonds abolishes its inhibitory function.[1]

A key feature of this compound's structure is the presence of the Arginine-Glycine-Aspartic acid (RGD) sequence.[1] This tripeptide motif is a common recognition site for integrin receptors, and its presence in this compound is central to its mechanism of action.[7] The RGD sequence is located at the apex of a flexible loop, allowing it to effectively bind to the ligand-binding pocket of integrins.[7] The full amino acid sequence of this compound alpha-1 isoform is ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT, with disulfide bridges connecting specific cysteine residues.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 5417.1 Da | [8] |

| Number of Amino Acids | 49 | [1] |

| Isoelectric Point (pI) | 8.3 | [1] |

| IC50 for ADP-induced Platelet Aggregation | 3 x 10⁻⁸ M (30 nM) | [1][8] |

| IC50 for αvβ3 Integrin Inhibition | 20.7 nM | [9] |

| IC50 for αIIbβ3 Integrin Inhibition | 51.5 nM | [9][10] |

| IC50 for α5β1 Integrin Inhibition | 132.6 nM | [9][10] |

| IC50 for VEGF-induced HUVEC Proliferation | 103.2 nM | [10][11] |

| Ki for αvβ3 Integrin | 0.27 nM | [8] |

Experimental Protocols

Purification of this compound from Echis carinatus Venom

This protocol is based on the methods described in the initial discovery of this compound.[1][12]

a. Gel Filtration Chromatography:

-

Column: Sephadex G-50.

-

Mobile Phase: A suitable buffer, such as ammonium acetate.

-

Procedure: Lyophilized crude venom from Echis carinatus is dissolved in the mobile phase and applied to the column. Elution is monitored at 280 nm, and fractions are collected. Fractions exhibiting platelet aggregation inhibitory activity are pooled.

b. Cation-Exchange Chromatography:

-

Column: Mono S.

-

Mobile Phase: A gradient of increasing salt concentration (e.g., NaCl) in a suitable buffer (e.g., sodium phosphate).

-

Procedure: The active pool from the gel filtration step is applied to the cation-exchange column. A linear salt gradient is used to elute bound proteins. Fractions are again tested for inhibitory activity.

c. Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a counter-ion such as trifluoroacetic acid (TFA).

-

Procedure: The active fractions from the ion-exchange step are subjected to RP-HPLC for final purification. The purified this compound should appear as a single, homogenous peak.

d. Purity Assessment:

-

The homogeneity of the purified this compound is confirmed by techniques such as polyacrylamide gel electrophoresis (PAGE), isoelectric focusing, and N-terminal sequence analysis.[1]

Platelet Aggregation Inhibition Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist.[1][13]

a. Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the PRP (supernatant) from red and white blood cells.

b. Aggregation Measurement:

-

PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

A baseline light transmission is established.

-

Varying concentrations of this compound are added to the PRP and incubated for a short period.

-

A platelet agonist, such as adenosine diphosphate (ADP), thrombin, epinephrine, or collagen, is added to induce aggregation.[1][13]

-

The change in light transmission is recorded over time. The inhibitory effect of this compound is determined by comparing the aggregation in its presence to a control without the inhibitor. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal aggregation response.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-platelet effect by acting as a potent antagonist of integrin receptors, particularly αIIbβ3 (also known as glycoprotein IIb/IIIa) on platelets and αvβ3 on various other cell types.[5][8] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions.

In the process of platelet aggregation, the αIIbβ3 integrin on the platelet surface becomes activated in response to agonists like ADP or thrombin. This activation leads to a conformational change in the integrin, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together and leading to the formation of a platelet plug.

This compound, through its RGD sequence, binds with high affinity to the fibrinogen-binding site on the αIIbβ3 integrin.[1] This competitive inhibition prevents fibrinogen from binding to the activated platelets, thereby blocking the final common pathway of platelet aggregation.[9] The binding of this compound to αIIbβ3 is irreversible.[5]

Beyond its anti-platelet activity, this compound's interaction with other integrins, such as αvβ3, gives it anti-angiogenic and anti-metastatic properties.[10] It can inhibit the proliferation of endothelial cells and the migration of tumor cells.[10][11]

Visualizations

Signaling Pathway of this compound-Mediated Inhibition of Platelet Aggregation

Caption: this compound competitively inhibits fibrinogen binding to activated αIIbβ3 integrin.

Experimental Workflow for this compound Purification and Characterization

Caption: Multi-step chromatographic workflow for this compound purification and analysis.

Conclusion

This compound from Echis carinatus venom is a well-characterized disintegrin that has significantly contributed to our understanding of integrin biology and platelet function. Its potent and specific inhibition of integrin-ligand interactions has not only made it an invaluable research tool but has also provided a scaffold for the design of novel anti-thrombotic therapies. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

References

- 1. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis and Identification of Putative Novel Peptides Purified from Iranian Endemic Echis Carinatus Sochureki Snake Venom by MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]

- 9. uniprot.org [uniprot.org]

- 10. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. brieflands.com [brieflands.com]

- 13. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]

Echistatin: A Technical Guide to a Potent Inhibitor of Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echistatin is a small, cysteine-rich protein isolated from the venom of the saw-scaled viper, Echis carinatus.[1] It belongs to the disintegrin family of proteins, which are known for their ability to selectively modulate the function of integrins—a class of cell adhesion receptors involved in a vast array of physiological and pathological processes.[2] this compound is one of the most extensively characterized disintegrins and serves as a powerful tool in thrombosis research and as a template for the development of novel antiplatelet therapeutics.[3][4]

Structurally, this compound is a single-chain polypeptide of 49 amino acids, with a molecular weight of approximately 5.4 kDa.[1] Its biological activity is primarily centered around a highly conserved Arginine-Glycine-Aspartic acid (RGD) sequence.[1][5] This motif mimics the recognition sites in natural ligands like fibrinogen, enabling this compound to bind with high affinity to specific integrins on the platelet surface, most notably the glycoprotein IIb/IIIa complex (αIIbβ3).[5][6] By competitively blocking the binding of fibrinogen to αIIbβ3, this compound potently inhibits the final common pathway of platelet aggregation, regardless of the initial agonist.[1][7] This guide provides an in-depth overview of this compound's structure, mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its function.

Structure and Mechanism of Action

This compound is a short disintegrin containing four disulfide bonds that stabilize its structure.[3] Its potent inhibitory activity is derived from the synergistic action of two key structural features: the RGD loop and the C-terminal tail.[5][8]

-

The RGD Loop : The RGD tripeptide is presented at the apex of a flexible loop, allowing it to fit into the ligand-binding pocket of integrin receptors.[5] This direct interaction competitively inhibits the binding of endogenous ligands, such as fibrinogen to the platelet integrin αIIbβ3.[6]

-

The C-terminal Tail : The C-terminal region of this compound plays a crucial role in modulating its binding affinity and selectivity for different integrins.[3][9] Studies have shown that truncation of the C-terminal tail leads to a significant decrease in inhibitory activity against integrins αIIbβ3, αvβ3, αvβ5, and α5β1.[3] This region is believed to interact with the integrin at a secondary site, distinct from the RGD binding pocket, which helps to stabilize the this compound-integrin complex and enhance its inhibitory potency.[2][5]

The primary mechanism by which this compound inhibits platelet aggregation is through the competitive blockade of the αIIbβ3 integrin receptor. In the process of thrombosis, activated platelets change the conformation of their αIIbβ3 receptors, enabling them to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets to form an aggregate. This compound, by binding to αIIbβ3 with high affinity, prevents fibrinogen from cross-linking platelets, thus halting the aggregation process.[6]

Beyond steric hindrance, this compound's interaction with αIIbβ3 has been shown to inhibit downstream "outside-in" signaling. Upon platelet adhesion to fibrinogen, a signaling cascade is initiated that includes the tyrosine phosphorylation of proteins such as pp72syk and pp125FAK (Focal Adhesion Kinase).[10] this compound significantly decreases the phosphorylation of these key signaling molecules, thereby disrupting the intracellular events that reinforce platelet adhesion and aggregation.[10]

Quantitative Inhibition Data

This compound is a highly potent inhibitor of platelet aggregation and cell adhesion, with its efficacy typically quantified by the half-maximal inhibitory concentration (IC50) and binding affinity (Kd).

Table 1: Inhibition of Platelet Aggregation

This table summarizes the IC50 values of this compound for the inhibition of platelet aggregation induced by various agonists.

| Agonist | IC50 (M) | Species | Reference |

| ADP | 3.0 x 10⁻⁸ | Human | [1] |

| ADP | 3.3 x 10⁻⁸ | Human | [7][11] |

| Thrombin | Not specified, but effective | Human | [1][7] |

| Epinephrine | Not specified, but effective | Human | [1][7] |

| Collagen | Not specified, but effective | Human | [1][7] |

| Platelet-Activating Factor | Not specified, but effective | Human | [1][7] |

Table 2: Binding Affinity to Platelet Integrin αIIbβ3

This table details the dissociation constant (Kd) of this compound for the αIIbβ3 receptor on human platelets.

| Platelet State | Dissociation Constant (Kd) (M) | Molecules Bound per Platelet | Reference |

| Unstimulated | 4.9 x 10⁻⁷ | 27,200 | [6] |

| Stimulated (ADP + Epinephrine) | 1.8 x 10⁻⁷ | 32,185 | [6] |

Table 3: Inhibition of Cell Adhesion

This compound also inhibits the adhesion of various cell types to extracellular matrix proteins by targeting other integrins, such as αvβ3 and α5β1.

| Cell Type | Ligand/Substrate | Target Integrin | IC50 (nM) | Reference |

| CHO Cells | Fibrinogen | αIIbβ3 | 51.5 | [3] |

| K562 Cells | Fibronectin | α5β1 | 132.6 | [3] |

| HUVEC Proliferation | VEGF-induced | Not specified | 103.2 | [3][9] |

| A375 Tumor Cells | Not specified | Not specified | 1.5 | [3][9] |

| U373MG Tumor Cells | Not specified | Not specified | 5.7 | [3][9] |

| Panc-1 Tumor Cells | Not specified | Not specified | 154.5 | [3][9] |

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the function of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol: Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Blood Collection and PRP Preparation:

-

Collect whole blood from consenting donors into tubes containing 0.106 M sodium citrate (ratio of 1 part citrate to 9 parts blood).[12]

-

Gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking to prevent premature platelet activation.[12]

-

Centrifuge the blood at 194 x g for 18 minutes at room temperature with the brake off.[12]

-

Carefully collect the upper platelet-rich plasma (PRP) layer using a polypropylene pipette.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% transmission baseline.

2. Aggregometry Procedure:

-

Pre-warm PRP and PPP aliquots to 37°C.

-

Calibrate the aggregometer by placing a cuvette with 250 µL of PPP (100% transmission) and a cuvette with 250 µL of PRP (0% transmission) into the appropriate channels.[12]

-

For the test sample, place a cuvette containing 250 µL of PRP and a magnetic stir bar into the sample well of the aggregometer, pre-warmed to 37°C.[12]

-

Add various concentrations of this compound (or a vehicle control) to the PRP and incubate for approximately 2 minutes with stirring.[12]

-

Initiate aggregation by adding a known concentration of an agonist (e.g., 10 µM ADP).

-

Record the change in light transmission for 5-10 minutes.

3. Data Analysis:

-

The maximum aggregation is measured as the peak change in light transmission.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell Adhesion Inhibition Assay

This assay measures the ability of this compound to prevent cells from adhering to plates coated with an extracellular matrix protein.

1. Plate Preparation:

-

Coat the wells of a 96-well microtiter plate with an extracellular matrix protein (e.g., 10 µg/mL fibrinogen or fibronectin) by incubating overnight at 4°C.

-

Wash the wells with Phosphate-Buffered Saline (PBS) to remove any unbound protein.

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at 37°C.

2. Cell Preparation and Incubation:

-

Harvest cells (e.g., CHO cells expressing αIIbβ3) and resuspend them in a serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

3. Adhesion and Quantification:

-

Add the cell-echistatin suspension (e.g., 1x10⁵ cells/well) to the coated and blocked wells.

-

Allow the cells to adhere for 1-2 hours at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells. This can be done by staining the cells with a dye like crystal violet, lysing the cells, and measuring the absorbance on a plate reader.

4. Data Analysis:

-

Calculate the percentage of adhesion inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percent inhibition against the this compound concentration.

Conclusion

This compound is a remarkably potent and specific inhibitor of platelet aggregation, primarily through its high-affinity interaction with the αIIbβ3 integrin. Its dual-pronged mechanism, involving both the RGD loop for direct competitive binding and the C-terminal tail for enhanced affinity, makes it an invaluable molecule for both basic research and therapeutic development. The detailed quantitative data and protocols provided in this guide serve as a comprehensive resource for scientists seeking to utilize this compound in their studies of thrombosis, hemostasis, and integrin biology. The structural and functional insights gained from this compound continue to inform the design of next-generation antithrombotic agents.

References

- 1. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction [frontiersin.org]

- 3. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Binding of the snake venom-derived proteins applaggin and this compound to the arginine-glycine-aspartic acid recognition site(s) on platelet glycoprotein IIb.IIIa complex inhibits receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound inhibits pp72syk and pp125FAK phosphorylation in fibrinogen-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the RGD Sequence in Echistatin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echistatin, a disintegrin isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent antagonist of several integrin receptors, playing a crucial role in cell adhesion, migration, and proliferation. Its biological activity is primarily mediated by the canonical Arg-Gly-Asp (RGD) sequence located at the apex of a flexible loop. This technical guide provides an in-depth analysis of the RGD sequence's central role in this compound's function, supported by quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Introduction

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a vital role in numerous physiological and pathological processes, including thrombosis, inflammation, angiogenesis, and cancer metastasis.[1][2] Disintegrins, a family of cysteine-rich proteins found in snake venom, are potent inhibitors of integrin function.[3] this compound, a 49-amino acid member of the short disintegrin subfamily, is one of the most extensively studied disintegrins due to its high affinity for several integrins, including αvβ3, αIIbβ3, and α5β1.[2][3] The primary recognition site for these integrins on this compound is the highly conserved RGD tripeptide motif.[2] This guide will dissect the critical function of this sequence in this compound's inhibitory activity.

The RGD Sequence: The Key to Integrin Recognition

The RGD sequence in this compound serves as a molecular mimic of the natural ligands for RGD-dependent integrins, such as fibronectin and vitronectin. By competitively binding to the ligand-binding pocket of these integrins, this compound effectively blocks their interaction with extracellular matrix (ECM) components, thereby inhibiting downstream signaling and cellular responses.[4][5]

Structural Context of the RGD Loop

The RGD sequence (Arg24-Gly25-Asp26) of this compound is located at the tip of a flexible, hairpin-like loop structure maintained by disulfide bonds.[2] This presentation is crucial for its accessibility and high-affinity binding to the integrin receptor. The conformation of this loop, influenced by flanking residues, dictates the specificity and affinity of this compound for different integrin subtypes.[2]

Synergistic Role of the C-Terminal Region

While the RGD motif is the primary binding determinant, the C-terminal region of this compound plays a significant synergistic role in modulating its binding affinity and selectivity.[3][6] Studies have shown that truncation of the C-terminal tail leads to a substantial decrease in the inhibitory activity of this compound against various integrins.[2][3][7] This region is believed to interact with the integrin at a secondary site, thereby stabilizing the this compound-integrin complex.[6]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound and the importance of its RGD sequence and C-terminal region have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target Integrin | Wild-Type this compound IC50 (nM) | C-Terminal Truncated Mutant (HKGPAT deletion) IC50 (nM) | Fold Decrease in Activity | Reference |

| αvβ3 | 1.5 | 9.6 | 6.4 | [2][3] |

| αIIbβ3 | 51.5 | 360.5 | 7.0 | [2][3] |

| αvβ5 | 5.7 | 66.7 | 11.7 | [2][3] |

| α5β1 | 132.6 | 2466.0 | 18.6 | [2][3] |

Table 1: Inhibitory activity (IC50) of wild-type this compound and a C-terminal truncated mutant on the adhesion of cells expressing different integrins.

| Cellular Process | Cell Line | This compound IC50 (nM) | Reference |

| VEGF-Induced HUVEC Proliferation | HUVEC | 103.2 | [3][7] |

| Tumor Cell Migration | A375 (melanoma) | 1.5 | [3][7] |

| Tumor Cell Migration | U373MG (glioblastoma) | 5.7 | [3][7] |

| Tumor Cell Migration | Panc-1 (pancreatic cancer) | 154.5 | [3][7] |

| Platelet Aggregation (ADP-induced) | Human Platelets | 33 | [8] |

Table 2: Inhibitory activity (IC50) of this compound on various cellular processes.

Experimental Protocols

Cell Adhesion Assay

This protocol is used to determine the ability of this compound to inhibit cell adhesion to an ECM-coated surface.

-

Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., 10 µg/mL fibronectin or vitronectin in PBS) overnight at 4°C.

-

Blocking: The wells are washed with PBS and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Adherent cells (e.g., CHO cells expressing a specific integrin) are detached, washed, and resuspended in a serum-free medium.

-

Inhibition: Cells are pre-incubated with various concentrations of this compound or a control peptide for 30 minutes at 37°C.

-

Seeding: The cell suspension is then added to the coated wells and incubated for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 595 nm). The percentage of inhibition is calculated relative to the control (no this compound).

Integrin-Ligand Binding Assay (Competition Assay)

This assay measures the ability of this compound to compete with a labeled ligand for binding to a purified integrin.

-

Plate Coating: 96-well plates are coated with a purified integrin (e.g., αvβ3) overnight at 4°C.[4]

-

Blocking: Wells are washed and blocked with a suitable blocking buffer.[4]

-

Competition: A fixed concentration of a labeled ligand (e.g., radiolabeled this compound or a biotinylated RGD peptide) is added to the wells along with increasing concentrations of unlabeled this compound or a test compound.[9][10]

-

Incubation: The plate is incubated for a defined period (e.g., 3 hours at room temperature) to allow binding to reach equilibrium.[4]

-

Washing: Unbound ligand is removed by washing.

-

Detection: The amount of bound labeled ligand is quantified. For radiolabeled ligands, this is done using a scintillation counter.[9] For biotinylated ligands, a streptavidin-HRP conjugate is added, followed by a colorimetric substrate, and the absorbance is measured.[4]

-

Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the unlabeled competitor.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Cells (e.g., HUVECs) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and/or a growth factor (e.g., VEGF).

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured at a wavelength of approximately 570 nm. The cell viability is proportional to the absorbance.

Signaling Pathways and Mechanisms of Action

This compound's binding to integrins via its RGD sequence disrupts the normal "outside-in" signaling that is crucial for cell survival, proliferation, and migration.

Inhibition of Focal Adhesion Kinase (FAK) and Src

Upon integrin engagement with the ECM, a signaling cascade is initiated, with the phosphorylation of Focal Adhesion Kinase (FAK) being a key early event. Activated FAK recruits and activates the proto-oncogene tyrosine-protein kinase Src. The FAK/Src complex then phosphorylates numerous downstream targets, leading to the assembly of focal adhesions and the regulation of cell motility.

This compound, by blocking integrin-ligand binding, prevents the activation of this pathway. Studies have shown that this compound treatment leads to a dose- and time-dependent decrease in the tyrosine phosphorylation of FAK (specifically at the autophosphorylation site Tyr397) and Src.[1][11][12] This dephosphorylation event precedes the disassembly of focal adhesions and the actin cytoskeleton, ultimately leading to cell detachment.[11][12]

References

- 1. kingsnake.com [kingsnake.com]

- 2. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits pp72syk and pp125FAK phosphorylation in fibrinogen-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 5. Regulation of Focal Adhesion Kinase through a Direct Interaction with an Endogenous Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Disintegrin targeting of an αvβ3 integrin-over-expressing high-metastatic human osteosarcoma with this compound inhibits cell proliferation, migration, invasion and adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces decrease of pp125FAK phosphorylation, disassembly of actin cytoskeleton and focal adhesions, and detachment of fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits pp125FAK autophosphorylation, paxillin phosphorylation and pp125FAK-paxillin interaction in fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disintegrin Echistatin: A Potent Modulator of Osteoclast Function and Bone Resorption

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of echistatin, a disintegrin protein isolated from the venom of the saw-scaled viper (Echis carinatus), on bone resorption and osteoclast activity. This compound has emerged as a powerful tool in bone biology research and a potential therapeutic agent for bone diseases characterized by excessive osteoclast activity, such as osteoporosis. This document details the molecular mechanisms of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the αvβ3 Integrin

This compound exerts its potent inhibitory effects on bone resorption primarily by targeting the αvβ3 integrin, also known as the vitronectin receptor.[1][2][3][4] This integrin is highly expressed on the surface of osteoclasts, the primary cells responsible for bone resorption.[3][5] The interaction between this compound and the αvβ3 integrin is mediated by the Arg-Gly-Asp (RGD) sequence present in this compound.[5][6][7] This binding competitively inhibits the attachment of osteoclasts to the bone matrix, a crucial initial step in the bone resorption process.[6][7][8] By disrupting this adhesion, this compound effectively prevents osteoclasts from forming the sealed resorption lacuna necessary for the secretion of acid and proteolytic enzymes that degrade the bone matrix.[1]

Quantitative Analysis of this compound's Efficacy

The inhibitory potency of this compound on osteoclast function and bone resorption has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its efficacy across different experimental models.

Table 1: In Vitro Inhibition of Osteoclast Activity by this compound

| Parameter Measured | Cell Type | IC50 | Reference |

| Bone Resorption (pit excavation) | Rat Osteoclasts | 0.1 nM | [6][7][8] |

| Bone Resorption ([3H]proline release) | Chicken Osteoclasts | 100 nM | [6][7][8] |

| Binding to Osteoclast-Like Cells (OCLs) | Murine OCLs | 0.6 nM | [9][10] |

| Inhibition of Multinucleated OCL Formation | Murine co-culture | 0.7 nM | [9][10] |

| Inhibition of pOC Migration | Murine prefusion osteoclasts | 1 nM | [9] |

| Inhibition of pOC Fusion | Murine prefusion osteoclasts | 0.6 nM | [9] |

Table 2: In Vivo Effects of this compound on Bone Parameters

| Animal Model | Treatment | Key Findings | Reference |

| Ovariectomized (OVX) Mice | 0.36 µg/h·g for 2 or 4 weeks | Completely prevented OVX-induced cancellous bone loss. | [5][11] |

| Ovariectomized (OVX) Rats | 0.26 µg/h·g for 4 weeks | Effectively prevented bone loss as measured by DXA, ash weight, and histomorphometry. | [5][11] |

| Mice with Secondary Hyperparathyroidism | 30 µg/kg·min for 3 days | Prevented a 2.6-fold increase in cancellous bone turnover and a 36% loss in bone volume. | [2][12] |

Signaling Pathways and Molecular Interactions

This compound's interaction with the αvβ3 integrin disrupts downstream signaling pathways that are essential for osteoclast function. While the complete signaling cascade is still under investigation, key components have been identified. The binding of this compound to αvβ3 integrin is thought to interfere with the cytoskeletal organization necessary for the formation of the ruffled border and sealing zone of the osteoclast. Additionally, studies suggest that αvβ3 integrin signaling may be involved in the induction of RANK (Receptor Activator of Nuclear factor Kappa-B) expression, a key receptor in osteoclast differentiation.[13]

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments used to evaluate the effects of this compound on osteoclast activity and bone resorption.

In Vitro Osteoclastogenesis and Bone Resorption Assay

This assay is fundamental for assessing the direct effects of compounds like this compound on osteoclast formation and function.

1. Isolation of Bone Marrow Macrophages (BMMs):

-

Euthanize mice (e.g., C57BL/6, 6-8 weeks old) and dissect the femurs and tibias.

-

Flush the bone marrow from the bones using α-MEM (Minimum Essential Medium Alpha) with a 25-gauge needle.

-

Culture the bone marrow cells in α-MEM supplemented with 10% FBS (Fetal Bovine Serum), 1% penicillin/streptomycin, and 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3 days. Non-adherent cells are removed, and the adherent BMMs are used for osteoclast differentiation.

2. Osteoclast Differentiation:

-

Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

-

Culture the cells in differentiation medium containing α-MEM, 10% FBS, 1% penicillin/streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand).

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Culture for 4-5 days, replacing the medium every 2 days.

3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

After differentiation, fix the cells with 4% paraformaldehyde for 10 minutes.

-

Stain for TRAP activity using a commercially available kit (e.g., Sigma-Aldrich Cat. No. 387A).

-

TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts and counted under a microscope.

4. Bone Resorption (Pit) Assay:

-

Perform osteoclast differentiation on bone-mimicking substrates, such as dentine slices or calcium phosphate-coated plates.

-

After the culture period, remove the cells with a solution of 0.1 M ammonium hydroxide.

-

Stain the resorption pits with 1% toluidine blue and visualize and quantify the resorbed area using microscopy and image analysis software.

In Vivo Ovariectomy (OVX) Model of Osteoporosis

This model is widely used to study postmenopausal osteoporosis and evaluate the efficacy of anti-resorptive agents.

1. Animal Surgery and Treatment:

-

Use female rodents (e.g., mice or rats) at an appropriate age (e.g., 12 weeks).

-

Perform bilateral ovariectomy or a sham operation under anesthesia.

-

After a recovery period, implant osmotic pumps to deliver a continuous infusion of this compound or a vehicle control for a specified duration (e.g., 2-4 weeks).

2. Bone Parameter Analysis:

-

At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., femurs, tibias).

-

Analyze bone mineral density (BMD) and bone mineral content (BMC) using dual-energy X-ray absorptiometry (DXA).

-

Perform micro-computed tomography (µCT) analysis to assess bone microarchitecture, including trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

-

Conduct bone histomorphometry on decalcified bone sections to quantify cellular parameters such as osteoclast surface (Oc.S/BS) and bone formation rate (BFR/BS).

Conclusion and Future Directions

This compound has proven to be a highly effective inhibitor of osteoclast-mediated bone resorption, primarily through its high-affinity interaction with the αvβ3 integrin. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for bone disorders characterized by excessive bone loss. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic applications.

Future research should focus on elucidating the complete downstream signaling cascade initiated by this compound-integrin binding in osteoclasts. Furthermore, the development of non-peptide mimetics of this compound could lead to orally bioavailable drugs with improved pharmacokinetic profiles, paving the way for novel treatments for osteoporosis and other debilitating bone diseases.

References

- 1. Inhibition of osteoclastic bone resorption in vivo by this compound, an "arginyl-glycyl-aspartyl" (RGD)-containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Integrin function in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound is a potent inhibitor of bone resorption in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a potent inhibitor of bone resorption in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. This compound inhibits the migration of murine prefusion osteoclasts and the formation of multinucleated osteoclast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The integrin ligand this compound prevents bone loss in ovariectomized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histomorphometric evidence for this compound inhibition of bone resorption in mice with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Structural Analysis of Echistatin's RGD Loop and C-terminal Tail: A Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Echistatin, a 49-residue disintegrin from the venom of the saw-scaled viper (Echis carinatus), is a potent antagonist of several key integrins, including αvβ3, αIIbβ3, and α5β1.[1][2][3] Its high affinity and specificity are primarily dictated by the interplay between its canonical Arg-Gly-Asp (RGD) loop and its extended C-terminal tail. This technical guide provides a comprehensive analysis of the structural and functional characteristics of these two critical domains. We synthesize data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, present quantitative binding affinity data from mutagenesis and truncation studies, detail the experimental protocols used for structural elucidation, and visualize the functional relationships and signaling pathways modulated by this powerful molecule. Understanding this intricate structure-function relationship is paramount for leveraging this compound as a scaffold for designing novel therapeutics targeting integrin-mediated pathologies such as thrombosis, osteoporosis, and cancer.[1][4][5]

The Synergistic Architecture: RGD Loop and C-Terminal Tail

Structural studies have revealed that this compound's potent inhibitory activity does not arise from the RGD loop alone, but from a synergistic interaction with its C-terminal domain.[6][7] The RGD motif serves as the primary recognition and binding site for the integrin receptor, while the C-terminal tail significantly enhances binding affinity and contributes to specificity.[6][8]

The RGD Loop: A Mobile Recognition Motif

The conserved RGD tripeptide (residues 24-26) is located at the apex of a flexible, hydrophilic hairpin loop that protrudes from the protein's core.[9][10] This mobility is considered crucial for its ability to adapt and fit into the binding pockets of different integrin receptors.[10][11] The importance of this loop is underscored by mutagenesis studies; for instance, replacing the arginine at position 24 with alanine (R24A) completely abolishes its ability to react with αIIbβ3 and αvβ3 integrins.[6] The conformation of the RGD loop, including its width and shape, is a key determinant of binding specificity.[12]

The C-Terminal Tail: A Critical Modulator of Affinity

This compound possesses a relatively long C-terminal tail, with the sequence 42NPHKGPAT.[1] While early NMR studies suggested this region was highly flexible and disordered, more recent high-resolution NMR and X-ray crystallography data reveal a more defined structure.[1][7] The C-terminal polypeptide can fold into a β-hairpin that runs parallel to the RGD loop, creating a combined conformational epitope.[7][8] This proximity allows for concerted motions between the two regions, suggesting a highly integrated functional unit.[2][8]

The functional significance of this tail is demonstrated by truncation and mutagenesis experiments. Deletion of the C-terminal residues dramatically reduces this compound's inhibitory potency across multiple integrins, highlighting its crucial role in stabilizing the this compound-integrin complex.[1][6]

Quantitative Analysis of Structure-Function Relationships

Site-directed mutagenesis and C-terminal truncation studies have provided quantitative insights into the contribution of specific residues to integrin binding. The data clearly show that modifications to the C-terminal tail have a profound impact on inhibitory activity.

Table 1: Effect of C-Terminal Truncation on this compound's Inhibitory Activity

| Integrin Target | Fold Decrease in Inhibition (Wild-Type vs. HKGPAT Truncated Mutant) |

| αvβ3 | 6.4-fold |

| αIIbβ3 | 7.0-fold |

| αvβ5 | 11.7-fold |

| α5β1 | 18.6-fold |

| Data sourced from Chen et al. (2020). The results demonstrate that the C-terminal tail is critical for potent inhibition of multiple integrins, particularly α5β1 and αvβ5.[1][13] |

Table 2: Effect of C-Terminal Point Mutations on this compound's Inhibitory Activity

| Mutant | Target Integrin | Change in Inhibitory Potency vs. Wild-Type |

| H44A | αIIbβ3 | 2.5-fold increase |

| H44A | α5β1 | 4.4-fold increase |

| K45A | αIIbβ3 | 2.6-fold decrease |

| Data sourced from Chen et al. (2020). These findings suggest that the C-terminal region can be engineered to modulate both the affinity and selectivity of this compound.[1][13] |

Table 3: Binding Affinities of this compound for Various Integrins

| Integrin | Method | Affinity Constant |

| αvβ3 | Competitive Binding Assay | Kd = 0.5 nM[5] |

| αvβ3 | Antagonist Assay | Ki = 0.27 nM[14] |

| αIIbβ3 | Platelet Aggregation | IC50 = 30 nM[14] |

| - | Bone Resorption | IC50 = 0.1 nM[14] |

Experimental Protocols for Structural Determination

The three-dimensional structure of this compound has been elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography Protocol

X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline form.[15]

-

Protein Purification: this compound is isolated and purified from snake venom or produced recombinantly. Purity is confirmed using methods like affinity and ion-exchange chromatography.[16]

-

Crystallization: Purified this compound is crystallized. A common method involves using a precipitating agent, such as 1.6 M ammonium sulfate, to slowly form protein crystals. Crystals suitable for diffraction typically have dimensions around 0.25 x 0.20 x 0.20 mm.[16]

-

Data Collection: A single crystal is exposed to a beam of X-rays. The crystal diffracts the X-rays into a pattern of reflections that are recorded by a detector. For this compound, diffraction data have been obtained to a resolution of 1.80 Å.[1][15]

-

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. An atomic model is then built into this map and computationally refined to best fit the experimental data, yielding the final 3D structure.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy determines the structure of the protein in solution, providing insights into its dynamics.[9][10]

-

Sample Preparation: A concentrated, highly pure sample of this compound is prepared in an appropriate aqueous buffer, often using deuterated solvents (like D₂O) to minimize solvent signals.[17]

-

Data Acquisition: A series of multi-dimensional NMR experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are performed. These experiments measure through-space interactions between protons that are close to each other (< 5 Å).[8][9]

-

Resonance Assignment: The first step in data analysis is to assign every proton signal in the complex spectra to its specific amino acid in the protein sequence.[9]

-

Structural Calculations: The NOE/ROE cross-peaks provide a set of interatomic distance constraints. These constraints are used as input for computational algorithms (like distance geometry and restrained molecular dynamics) to calculate a family of 3D structures consistent with the experimental data.[10][11] The final structure represents the average conformation in solution.

Integrin Binding and Downstream Signaling

This compound's antagonism of integrins can trigger cellular responses, including apoptosis. In GD25 cells, which lack the β1 integrin subunit, this compound binding induces apoptosis by interfering with cell adhesion signaling. This process is mediated by the downregulation of Focal Adhesion Kinase (FAK), a key signaling protein.

The binding of this compound to integrins on GD25 cells leads to a reduction in the tyrosine phosphorylation of pp125(FAK).[18] This deactivation of the FAK survival pathway precedes cell detachment and the activation of caspase-3, a key executioner of apoptosis.[18] This mechanism highlights a potential therapeutic avenue for inducing apoptosis in cancer cells that overexpress certain integrins.

Conclusion and Future Directions

The dual-component architecture of this compound, where the RGD loop provides initial recognition and the C-terminal tail enhances and fine-tunes the interaction, is a masterclass in molecular evolution. The quantitative data from structural and mutagenesis studies provide a clear roadmap for its mechanism of action. This detailed understanding allows for the rational design of peptidomimetics and engineered this compound variants with improved affinity, selectivity, and pharmacokinetic properties. The ability to modulate its binding profile, as shown by the H44A mutation increasing affinity for αIIbβ3 and α5β1, opens exciting possibilities for developing highly targeted therapeutics for a range of diseases, from cancer to cardiovascular disorders.[1][13] Future research should focus on leveraging this structural knowledge to create optimized disintegrin-based drugs with superior clinical potential.

References

- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of this compound revealed by homonuclear NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The integrin ligand this compound prevents bone loss in ovariectomized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significance of RGD loop and C-terminal domain of this compound for recognition of alphaIIb beta3 and alpha(v) beta3 integrins and expression of ligand-induced binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of this compound revealed by homonuclear NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. 1H NMR studies of this compound in solution. Sequential resonance assignments and secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three-dimensional structure of this compound, the smallest active RGD protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. Importance of the structure of the RGD-containing loop in the disintegrins this compound and eristostatin for recognition of alpha IIb beta 3 and alpha v beta 3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. Purification, crystallization and preliminary X-ray diffraction studies of disintegrin (schistatin) from saw-scaled viper (Echis carinatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pro-apoptotic signaling pathway activated by this compound in GD25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Echistatin's Binding Affinity for αvβ3, αIIbβ3, and α5β1 Integrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of echistatin, a disintegrin found in the venom of the saw-scaled viper (Echis carinatus), with the integrins αvβ3, αIIbβ3, and α5β1. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the associated signaling pathways.

Core Findings: Quantitative Binding Affinity of this compound

This compound is a potent antagonist of several integrins, exhibiting high binding affinity, particularly for αvβ3 and αIIbβ3. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values reported in the literature. These values provide a quantitative measure of the strength of the interaction between this compound and each integrin.

| Integrin | IC50 (nM) | Reference |

| αvβ3 | 0.46 | [1] |

| ~3.0 (inferred from fold decrease) | [2][3] | |

| αIIbβ3 | 0.90 | [1] |

| 51.5 | [2] | |

| 30 | [4] | |

| 20 | [5] | |

| α5β1 | 0.57 | [1] |

| 132.6 | [2] |

| Integrin | Kd (nM) | Reference |

| αvβ3 | 0.27 (Ki) | [4] |

| αIIbβ3 | 53 | [5] |

Note: IC50 and Kd values can vary between studies due to different experimental conditions, such as the use of purified proteins versus cell-based assays, and the specific assay format.

Experimental Protocols

The determination of this compound's binding affinity for integrins relies on several key experimental techniques. The following are detailed overviews of two commonly employed methods: the solid-phase binding assay and surface plasmon resonance (SPR).

Solid-Phase Binding Assay

This method is used to determine the ability of a compound, such as this compound, to inhibit the binding of an integrin to its natural ligand.

Principle: A purified integrin receptor is immobilized on a solid support, typically a 96-well plate. A labeled ligand that is known to bind the integrin is then added in the presence of varying concentrations of the inhibitor (this compound). The amount of labeled ligand that binds to the immobilized integrin is then quantified, allowing for the determination of the inhibitor's IC50 value.

Detailed Methodology:

-

Plate Coating: Purified integrin (e.g., αvβ3, αIIbβ3, or α5β1) is diluted in a suitable buffer (e.g., Tris-buffered saline, TBS) and added to the wells of a microtiter plate. The plate is incubated to allow the integrin to adsorb to the surface.

-

Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA).

-

Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated or radiolabeled vitronectin for αvβ3, fibrinogen for αIIbβ3, or fibronectin for α5β1) is mixed with serial dilutions of this compound. This mixture is then added to the integrin-coated wells.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Washing: Unbound ligand and inhibitor are removed by washing the wells multiple times with a wash buffer (e.g., TBS with a mild detergent like Tween 20).

-

Detection: The amount of bound labeled ligand is quantified.

-

For biotinylated ligands, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, followed by a chromogenic substrate. The resulting color change is measured using a plate reader.

-

For radiolabeled ligands, the radioactivity in each well is measured using a scintillation counter.

-

-

Data Analysis: The data is plotted as the percentage of bound ligand versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of the kinetics of molecular interactions, including the association and dissociation rates of this compound and integrins.

Principle: One molecule (the ligand, e.g., this compound) is immobilized on a sensor chip with a gold surface. A solution containing the other molecule (the analyte, e.g., a purified integrin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected by a laser and recorded as a response in a sensorgram.

Detailed Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix) is activated for ligand immobilization.

-

Ligand Immobilization: this compound is covalently coupled to the sensor chip surface using amine coupling chemistry. Unreacted sites are then deactivated.

-

Analyte Injection: A solution containing the purified integrin at various concentrations is injected over the sensor surface at a constant flow rate. The association of the integrin with the immobilized this compound is monitored in real-time.

-

Dissociation: After the association phase, a buffer is flowed over the chip to monitor the dissociation of the integrin from this compound in real-time.

-

Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the integrin-echistatin interaction (e.g., a low pH buffer), preparing the surface for the next analyte injection.

-

Data Analysis: The resulting sensorgrams are fitted to various kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Experimental Workflows

The binding of this compound to integrins competitively inhibits the binding of natural ligands, thereby disrupting downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.

Logical Relationship of this compound Binding

The following diagram illustrates the competitive binding nature of this compound.

Caption: Competitive binding of this compound to integrins.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines a typical workflow for determining the binding affinity of this compound using a solid-phase assay.

Caption: Workflow for solid-phase binding assay.

Downstream Signaling Pathway Inhibition by this compound

Integrin-ligand binding typically leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases, initiating a cascade of downstream signaling events. By blocking ligand binding, this compound effectively inhibits these pathways.

Caption: Inhibition of integrin signaling by this compound.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Properties of Echistatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction